

Spectroscopic Data for 2,5-Dibromophenol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,5-Dibromophenol**

Cat. No.: **B1293422**

[Get Quote](#)

Introduction

2,5-Dibromophenol ($C_6H_4Br_2O$) is an organic compound that belongs to the family of dibromophenols.^{[1][2]} As with its isomers, the precise characterization of **2,5-Dibromophenol** is critical in various research and development settings, including chemical synthesis, environmental analysis, and as a building block in drug discovery. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a definitive fingerprint for the molecule, allowing for unambiguous identification and purity assessment.

This technical guide provides a comprehensive overview of the key spectroscopic data for **2,5-Dibromophenol**. It includes tabulated spectral data for easy reference, detailed experimental protocols for data acquisition, and workflow diagrams to illustrate the analytical process. This document is intended for researchers, scientists, and drug development professionals who require a practical and in-depth understanding of the spectroscopic properties of this compound.

Spectroscopic Data Summary

The following tables summarize the essential quantitative spectroscopic data for **2,5-Dibromophenol**.

Table 1: 1H and ^{13}C NMR Spectroscopic Data for **2,5-Dibromophenol** in $CDCl_3$

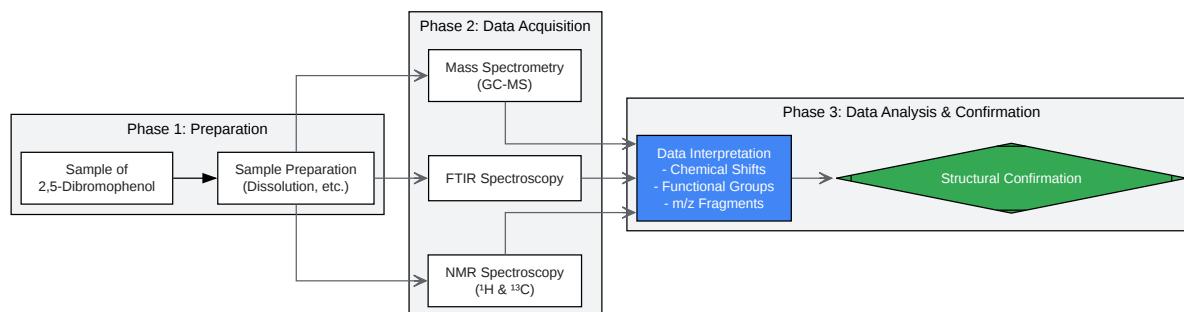
Isomer	^1H NMR Chemical Shifts (δ , ppm)	^{13}C NMR Chemical Shifts (δ , ppm)
2,5-Dibromophenol	7.28 (d, $J=8.8$ Hz, 1H), 7.04 (d, $J=2.6$ Hz, 1H), 6.83 (dd, $J=8.8, 2.6$ Hz, 1H), 5.60 (s, 1H, OH)	151.7, 133.1, 124.0, 116.8, 115.4, 110.9

Data sourced from a comparative spectroscopic analysis of dibromophenol isomers.[\[3\]](#)

Table 2: Infrared (IR) Spectroscopy Data for **2,5-Dibromophenol**

Absorption Band (cm^{-1})	Functional Group & Vibration Type
~3200-3600	O-H Stretch (Alcohol)
~1400-1600	C=C Stretch (Aromatic)
~1200	C-O Stretch

Characteristic absorption bands are identified based on general principles of IR spectroscopy.
[\[3\]](#)[\[4\]](#)


Table 3: Mass Spectrometry (MS) Data for **2,5-Dibromophenol**

m/z Value	Interpretation
250, 252, 254	Molecular Ion Peak Cluster $[\text{M}]^+$, $[\text{M}+2]^+$, $[\text{M}+4]^+$
171, 173	Fragment Ion $[\text{M-Br}]^+$
143, 145	Fragment Ion $[\text{M-Br-CO}]^+$

The characteristic isotopic pattern for two bromine atoms (approx. 1:2:1 ratio) is a key identifier. Data is consistent with Electron Ionization (EI) fragmentation.[\[1\]](#)[\[3\]](#)[\[5\]](#)

Analytical Workflow and Structural Correlation

A logical workflow is essential for the systematic spectroscopic identification of a compound. The process begins with sample preparation and proceeds through various analytical techniques, with the data from each method providing complementary information to confirm the structure.

[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic identification of **2,5-Dibromophenol**.

The correlation between the molecular structure and its spectroscopic output is fundamental to its identification. The diagram below illustrates which parts of the **2,5-Dibromophenol** molecule correspond to the key signals observed in NMR spectroscopy.

Caption: Correlation between the molecular structure and its NMR signals.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented.

^1H and ^{13}C NMR Spectroscopy

This protocol outlines the steps for acquiring high-resolution NMR spectra of **2,5-Dibromophenol**.

- Sample Preparation:
 - Weigh approximately 5-10 mg of the **2,5-Dibromophenol** sample.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3).^[6] The solvent should contain a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
 - Transfer the solution to a standard 5 mm NMR tube. Ensure the solution is free of any solid particles.
- ^1H NMR Acquisition:
 - Insert the sample into the NMR spectrometer.
 - Tune and shim the probe to optimize the magnetic field homogeneity.
 - Acquire the spectrum using standard parameters, typically including a spectral width of ~16 ppm and a relaxation delay of 1-2 seconds.^[3]
 - Co-add 16 to 32 scans to achieve an adequate signal-to-noise ratio.^[3]
- ^{13}C NMR Acquisition:
 - Using the same sample, switch the spectrometer to the ^{13}C nucleus frequency.
 - Acquire a proton-decoupled spectrum with a spectral width of approximately 220 ppm and a relaxation delay of 2-5 seconds.^[3]
 - Accumulate several hundred to a few thousand scans to obtain a good signal, as the ^{13}C nucleus is inherently less sensitive than ^1H .^{[3][7]}
- Data Processing:

- Apply Fourier transformation, phase correction, and baseline correction to the raw data (FID).[3]
- Reference the spectra to the TMS signal at 0.00 ppm.
- Integrate the ^1H NMR signals and identify the chemical shifts (δ) and coupling constants (J) for all resonances.

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol describes the thin solid film method for acquiring an IR spectrum, which is suitable for solid samples like **2,5-Dibromophenol**.[8]

- Sample Preparation (Thin Solid Film Method):
 - Place a small amount (~10-20 mg) of the solid **2,5-Dibromophenol** into a small vial.
 - Add a few drops of a volatile solvent (e.g., dichloromethane or acetone) to completely dissolve the solid.[8]
 - Using a pipette, place a drop of this solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[8][9]
 - Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.[8]
- Data Acquisition:
 - Place the salt plate into the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum of the empty sample compartment or a clean, empty salt plate. This will be automatically subtracted from the sample spectrum.[3]
 - Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm^{-1} .[3]
- Data Analysis:

- Identify the wavenumbers (cm^{-1}) of the major absorption bands.
- Correlate these bands with specific functional groups and vibrational modes (e.g., O-H stretch, C=C aromatic stretch).[10][11]

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is for the analysis of volatile or semi-volatile compounds like **2,5-Dibromophenol**.

- Sample Preparation:

- Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as hexane or dichloromethane.[12][13]
- Ensure the solution is free from particulate matter by filtering if necessary.[13]
- Transfer the final solution to a 2 mL glass autosampler vial and cap it securely.[12][14]

- GC-MS Conditions:

- Injector: Use a splitless injection at a temperature of 250-280°C.[3]
- Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm) is suitable.[3]
- Carrier Gas: Use Helium at a constant flow rate (e.g., 1 mL/min).[3]
- Oven Program: Start at a low temperature (e.g., 60°C), hold for 1-2 minutes, then ramp the temperature at 10-20°C/min to a final temperature of 280-300°C.[3]
- MS Conditions: Use Electron Ionization (EI) at 70 eV. Set the mass scanner to a range of m/z 40 to 400.[3]

- Data Analysis:

- Identify the retention time of the peak corresponding to **2,5-Dibromophenol** from the total ion chromatogram (TIC).

- Analyze the mass spectrum of this peak, identifying the molecular ion cluster and key fragment ions.
- Compare the fragmentation pattern and isotopic distribution with known data for **2,5-Dibromophenol** to confirm its identity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,5-Dibromophenol | C₆H₄Br₂O | CID 34177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 28165-52-8 | 2,5-Dibromophenol - Moldb [moldb.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Phenol, 2,4-dibromo- [webbook.nist.gov]
- 6. rsc.org [rsc.org]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. webassign.net [webassign.net]
- 10. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 12. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 13. Sample preparation GC-MS [scioninstruments.com]
- 14. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
- To cite this document: BenchChem. [Spectroscopic Data for 2,5-Dibromophenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1293422#spectroscopic-data-for-2-5-dibromophenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com